|
REACTION_CXSMILES
|
[C:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:16](=[O:17])[C:12]3([CH2:15][CH2:14][CH2:13]3)[N:11]([C:18]3[CH:28]=[CH:27][C:21]([C:22]([O:24]CC)=[O:23])=[C:20]([F:29])[CH:19]=3)[C:10]2=[S:30])=[CH:5][C:4]=1[C:31]([F:34])([F:33])[F:32])#[N:2].[OH-].[Na+].Cl>CO>[C:1]([C:3]1[N:8]=[CH:7][C:6]([N:9]2[C:16](=[O:17])[C:12]3([CH2:15][CH2:14][CH2:13]3)[N:11]([C:18]3[CH:28]=[CH:27][C:21]([C:22]([OH:24])=[O:23])=[C:20]([F:29])[CH:19]=3)[C:10]2=[S:30])=[CH:5][C:4]=1[C:31]([F:34])([F:32])[F:33])#[N:2] |f:1.2|
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C=C(C=N1)N1C(N(C2(CCC2)C1=O)C1=CC(=C(C(=O)OCC)C=C1)F)=S)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=C(C=C(C=N1)N1C(N(C2(CCC2)C1=O)C1=CC(=C(C(=O)OCC)C=C1)F)=S)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with DCM (5×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C=C(C=N1)N1C(N(C2(CCC2)C1=O)C1=CC(=C(C(=O)O)C=C1)F)=S)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 900 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 95.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |